molecular formula C12H11NO3 B2674379 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1958089-15-0

5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2674379
CAS No.: 1958089-15-0
M. Wt: 217.224
InChI Key: GKMKKEYVKDHZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative featuring a 3-methoxyphenyl substituent at the 5-position of the heterocyclic core. The methoxy group and carboxylic acid moiety are critical for electronic and steric interactions, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-10-4-2-3-8(5-10)11-6-9(7-13-11)12(14)15/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMKKEYVKDHZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrrole derivative. The reaction is typically carried out under reflux conditions in ethanol as the solvent. The resulting product is then hydrolyzed to obtain the carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid. Research indicates that compounds containing pyrrole structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For instance, a series of pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like vancomycin, suggesting their potential as novel antibacterial agents .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly as a hepatitis B virus capsid assembly modulator. Studies employing molecular modeling techniques have shown that pyrrole derivatives can effectively bind to viral proteins, potentially inhibiting viral replication. The binding affinity of these compounds was evaluated using MM/PBSA calculations, revealing promising results for further development in antiviral therapies .

Anti-inflammatory Effects

In addition to antibacterial and antiviral activities, 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid has been examined for its anti-inflammatory effects. Research suggests that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and other autoimmune disorders .

Materials Science Applications

Electroactive Materials

The unique electronic properties of pyrrole derivatives have led to their application in materials science, particularly in the development of electroactive polymers. These materials can be utilized in sensors and actuators due to their conductivity and responsiveness to electrical stimuli. The integration of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid into polymer matrices has shown enhanced electrical properties compared to traditional materials .

Nanocomposites

Furthermore, this compound has been explored in the synthesis of nanocomposites for various applications, including drug delivery systems. The incorporation of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid into nanocarriers enhances their stability and drug-loading capacity, making them suitable for targeted therapy in cancer treatment .

Case Studies

Study Application Findings
Study on Antibacterial ActivityAntibacterialDemonstrated MIC values lower than vancomycin against MRSA.
Investigation on Antiviral PropertiesAntiviralEffective binding to HBV capsid proteins; potential for therapeutic use.
Research on Anti-inflammatory EffectsAnti-inflammatoryInhibition of pro-inflammatory cytokines observed in vitro.
Development of Electroactive PolymersMaterials ScienceEnhanced conductivity noted in polymer composites containing the compound.
Synthesis of NanocompositesDrug DeliveryImproved stability and drug-loading capacity reported in targeted therapies.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid Pyrrole 3-Methoxyphenyl (5-position), COOH (3) C12H11NO3 ~217.22* Methoxy group enhances lipophilicity
M-I (vonoprazan metabolite) Pyrrole 2-Fluorophenyl (5), SO2Pyridine (1) C16H12FN2O4S 347.34 Sulfonamide group increases metabolic complexity
M-II (vonoprazan metabolite) Pyrrole 2-Fluorophenyl (5), COOH (3) C11H8FNO3 233.19 Lacks sulfonamide; simpler metabolism
5-(2-Ethoxyphenyl)-1H-pyrrole-3-carboxylic acid Pyrrole 2-Ethoxyphenyl (5), COOH (3) C13H13NO3 231.20 Ethoxy group may prolong half-life
4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid Pyrrole 3-Methoxyphenyl (4), COOH (3) C12H11NO3 217.22 Altered substitution impacts electronic distribution
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-pyrrole-2-carboxylic acid Pyrrole 5-Fluoro-2-methoxyphenyl (5), methyl (3) C13H12FNO3 249.24 Fluorine enhances electronegativity; methyl adds steric bulk

*Estimated based on structural analogs.

Key Observations:
  • Substituent Position : The position of the methoxyphenyl group (e.g., 4- vs. 5-position on pyrrole) alters electronic properties and binding interactions. For example, 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid (CAS 1096790-29-2) exhibits distinct reactivity compared to the 5-substituted target compound .
  • Functional Groups : Sulfonamide (M-I) and ethoxy groups enhance metabolic stability but may increase molecular weight and complexity. Carboxylic acid moieties are critical for hydrogen bonding in biological systems .
  • Halogen Effects : Fluorine in M-I and M-II improves metabolic resistance and bioavailability via electronegative effects .

Biological Activity

5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within cells. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it has been suggested that it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its structural features allow it to influence multiple pathways associated with disease processes.

Antimicrobial Activity

Recent studies have indicated that 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid exhibits significant antimicrobial properties. In vitro tests have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent . The mechanism behind this activity may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Properties

The anticancer potential of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid has been investigated through several studies. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, with specific focus on its effects on apoptosis and cell cycle regulation. For example, compounds with similar pyrrole structures have demonstrated efficacy in targeting cancer cells by inducing programmed cell death and inhibiting tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is crucial for optimizing its biological activity. Variations in substituents on the pyrrole ring can significantly influence its potency and selectivity against specific targets. Research indicates that modifications at the 2 and 5 positions of the pyrrole ring can enhance its biological efficacy while reducing toxicity .

Substituent Position Effect on Activity
Methyl2Increased potency
Chlorine5Improved selectivity
Methoxy3Enhanced solubility

Case Studies

Several case studies have explored the biological effects of 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .
  • Anticancer Activity : In a recent investigation, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and promoting apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid?

  • Methodology : Utilize condensation reactions between substituted pyrrole precursors and 3-methoxyphenyl derivatives. For example, coupling 5-amino-1H-pyrrole-3-carboxylic acid with 3-methoxybenzoyl chloride under anhydrous conditions, followed by purification via recrystallization or column chromatography . Characterization should include IR (to confirm carboxylic acid and methoxy groups) and ¹H-NMR (to verify substitution patterns and aromatic proton integration) .

Q. How can purity and structural integrity be validated for this compound?

  • Methodology : Perform elemental analysis (C, H, N) to confirm stoichiometry. Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Complementary techniques like HPLC or melting point analysis (if crystalline) can assess purity . For advanced validation, X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .

Q. What are standard protocols for handling and storing 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid?

  • Methodology : Store in airtight containers at 2–8°C to prevent hydrolysis of the methoxy or carboxylic acid groups. Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Safety protocols should include fume hood usage and PPE (gloves, lab coat) due to potential irritancy .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s biological activity compared to other aryl groups (e.g., chlorophenyl or trifluoromethylphenyl)?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 5-(4-chlorophenyl) or 5-(trifluoromethylphenyl) derivatives) and testing them in parallel. Use in vitro assays (e.g., enzyme inhibition, cell viability) to compare potency. The methoxy group’s electron-donating effects may enhance binding to targets like cyclooxygenase or carbonic anhydrase, as seen in related compounds .

Q. What mechanistic insights explain the compound’s anti-proliferative effects in cancer models?

  • Methodology : Investigate autophagy induction via LC3-II immunoblotting or mTOR/p70S6K pathway inhibition using Western blotting, as demonstrated in analogs like FMPPP . Compare results with positive controls (e.g., rapamycin) and validate using siRNA knockdown of autophagy-related genes.

Q. How can solubility and bioavailability be improved for in vivo studies?

  • Methodology : Synthesize prodrugs (e.g., methyl esters) or salts (e.g., sodium carboxylate). Assess solubility via shake-flask method and pharmacokinetics in rodent models. For example, converting the carboxylic acid to an ethyl ester improved bioavailability in pyrazole derivatives .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Case Study : If NMR suggests a para-substituted aryl group but IR indicates meta-substitution, use NOESY or COSY NMR to confirm spatial proximity of protons. Cross-validate with computational modeling (e.g., DFT calculations for predicted chemical shifts) .

Data Analysis & Experimental Design

Q. How to design dose-response studies for evaluating therapeutic efficacy?

  • Methodology : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., MTT for viability). Include triplicates and negative/positive controls. For in vivo studies, apply allometric scaling from IC₅₀ values and monitor toxicity via ALT/AST levels .

Q. What statistical approaches are suitable for analyzing SAR data?

  • Methodology : Employ multivariate analysis (e.g., PCA or PLS regression) to correlate substituent properties (Hammett σ, logP) with activity. Software like Schrödinger’s QikProp or MOE can predict physicochemical parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.